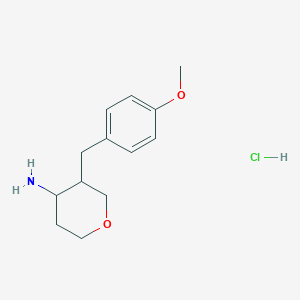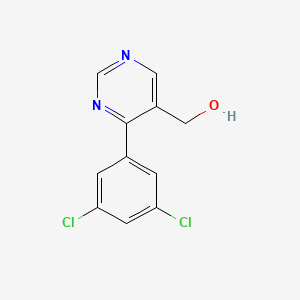
2-(4-Chloro-2-fluoro-3-methylphenyl)-2-fluoroacetic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(4-Chloro-2-fluoro-3-methylphenyl)-2-fluoroacetic acid is a chemical compound that has garnered interest due to its potential applications in various fields, including agriculture and pharmaceuticals. This compound is characterized by the presence of chloro, fluoro, and methyl groups attached to a phenyl ring, along with a fluoroacetic acid moiety.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Chloro-2-fluoro-3-methylphenyl)-2-fluoroacetic acid typically involves multi-step organic reactions. One common synthetic route includes:
Halogenation: Introduction of chloro and fluoro groups to the phenyl ring.
Methylation: Addition of a methyl group to the phenyl ring.
Carboxylation: Formation of the fluoroacetic acid moiety.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes:
Catalysts: Use of specific catalysts to enhance reaction rates.
Temperature Control: Maintaining optimal temperatures to favor desired reactions.
Purification: Techniques such as recrystallization and chromatography to purify the final product.
Analyse Des Réactions Chimiques
Types of Reactions
2-(4-Chloro-2-fluoro-3-methylphenyl)-2-fluoroacetic acid can undergo various chemical reactions, including:
Substitution Reactions: Replacement of halogen atoms with other functional groups.
Oxidation: Conversion of the methyl group to a carboxyl group.
Reduction: Reduction of the fluoroacetic acid moiety to a primary alcohol.
Common Reagents and Conditions
Substitution: Reagents such as sodium hydroxide or potassium tert-butoxide.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Major Products
Substitution: Formation of derivatives with different functional groups.
Oxidation: Production of carboxylic acids.
Reduction: Formation of alcohols.
Applications De Recherche Scientifique
2-(4-Chloro-2-fluoro-3-methylphenyl)-2-fluoroacetic acid has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Studied for its potential effects on biological systems.
Medicine: Investigated for its potential therapeutic properties.
Industry: Utilized in the development of herbicides and other agrochemicals.
Mécanisme D'action
The mechanism of action of 2-(4-Chloro-2-fluoro-3-methylphenyl)-2-fluoroacetic acid involves its interaction with specific molecular targets. These interactions can lead to:
Inhibition of Enzymes: Binding to active sites of enzymes, thereby inhibiting their activity.
Disruption of Cellular Processes: Interfering with cellular pathways, leading to altered cellular functions.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2-(4-Chloro-2-fluoro-3-methylphenyl)acetic acid
- 2-(4-Chloro-2-fluoro-3-methylphenyl)-2-chloroacetic acid
- 2-(4-Chloro-2-fluoro-3-methylphenyl)-2-bromoacetic acid
Uniqueness
2-(4-Chloro-2-fluoro-3-methylphenyl)-2-fluoroacetic acid is unique due to the presence of both chloro and fluoro groups on the phenyl ring, along with a fluoroacetic acid moiety. This combination of functional groups imparts distinct chemical properties and reactivity, making it valuable for specific applications.
Propriétés
Formule moléculaire |
C9H7ClF2O2 |
|---|---|
Poids moléculaire |
220.60 g/mol |
Nom IUPAC |
2-(4-chloro-2-fluoro-3-methylphenyl)-2-fluoroacetic acid |
InChI |
InChI=1S/C9H7ClF2O2/c1-4-6(10)3-2-5(7(4)11)8(12)9(13)14/h2-3,8H,1H3,(H,13,14) |
Clé InChI |
FPCJSMDHMODMOV-UHFFFAOYSA-N |
SMILES canonique |
CC1=C(C=CC(=C1F)C(C(=O)O)F)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![6-Acetyl-6,7,8,9-tetrahydro-5H-benzo[7]annulen-5-one](/img/structure/B13085304.png)

![5-Methyl-1-[(1,3-thiazol-2-yl)methyl]-1H-pyrazol-3-amine](/img/structure/B13085313.png)

![Ethyl 3-amino-3-[2-chloro-5-(trifluoromethyl)phenyl]propanoate oxalate](/img/structure/B13085321.png)
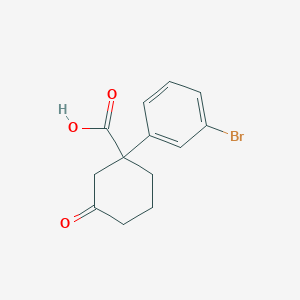
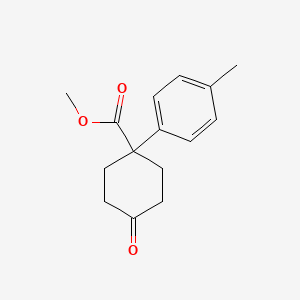
![3-[(3-Cycloheptyl-1,2,4-oxadiazol-5-yl)methyl]piperidine](/img/structure/B13085358.png)
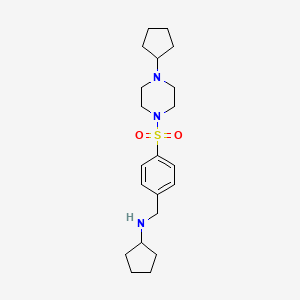
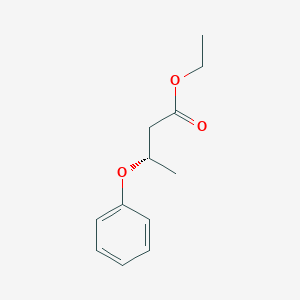
![2-(4-Bromophenyl)-5-(4-methoxybenzylidene)thiazolo[3,2-b][1,2,4]triazol-6(5H)-one](/img/structure/B13085381.png)
